Variabilin

Phospholipase A2 Anti-inflammatory Eicosanoid

Variabilin is the only known marine-derived furanosesterterpene that acts as a dual inhibitor of both secretory (sPLA2, IC50: 6.9 µM) and cytosolic (cPLA2, IC50: 7.9 µM) phospholipase A2. Unlike structurally related analogs (ircinin-1, fasciculatin, palinurin) that are sPLA2-selective, Variabilin uniquely blocks both pathways, making it indispensable for neutrophil degranulation and eicosanoid studies. Validated for oral in vivo dosing (30-45 mg/kg) in murine inflammation models. Ideal as a nanoformulation model compound given 10-fold potency improvement upon SLN encapsulation. For research use only; not for human or veterinary use.

Molecular Formula C25H34O4
Molecular Weight 398.5 g/mol
CAS No. 51847-87-1
Cat. No. B611640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariabilin
CAS51847-87-1
SynonymsVariabilin
Molecular FormulaC25H34O4
Molecular Weight398.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16-
InChIKeyHPVSJNGZYYDDMU-FECKPXKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Variabilin (CAS 51847-87-1) Procurement Guide: Core Identity and Supply Chain Considerations


Variabilin (CAS 51847-87-1) is a marine-derived furanosesterterpene tetronic acid, first isolated from the sponge *Ircinia variabilis* [1]. Its structure is characterized by a furan ring linked via an isoprenoid chain to a 4-hydroxy-3-methylfuran-2(5H)-one (tetronic acid) terminus [2]. This compound class is known for its biological activity, but Variabilin is specifically documented as a dual inhibitor of human secretory and cytosolic phospholipase A2 (PLA2), a profile that distinguishes it from most marine PLA2 inhibitors which are typically selective for secretory PLA2 only [3].

Why In-Class Furanosesterterpene Substitution Fails: The Variabilin Differentiation Case


Within the furanosesterterpene tetronic acid family, compounds such as ircinin-1, ircinin-2, fasciculatin, palinurin, strobilinin, and felixinin share core structural motifs, yet their biological activity profiles diverge significantly. Most marine PLA2 inhibitors exhibit a marked selectivity for secretory PLA2 (sPLA2) with little to no activity against cytosolic PLA2 (cPLA2) [1]. Variabilin is a notable exception, demonstrating a dual inhibitory profile against both sPLA2 and cPLA2, a functional distinction that cannot be inferred from structural similarity alone [2]. Consequently, substituting Variabilin with a structurally related analog risks a complete loss of cPLA2 inhibitory activity, fundamentally altering the experimental outcome or therapeutic potential. This evidence guide quantifies the specific points of differentiation that substantiate Variabilin's unique procurement value.

Quantitative Differentiation Evidence for Variabilin (CAS 51847-87-1) Against Structural Analogs


Dual sPLA2/cPLA2 Inhibition: Variabilin vs. Ircinin and Class Baseline

Variabilin exhibits balanced dual inhibition of human secretory (sPLA2) and cytosolic (cPLA2) phospholipase A2 enzymes, a profile that distinguishes it from most marine PLA2 inhibitors, including the structurally related furanosesterterpene ircinin, which shows a marked preference for sPLA2 [1]. Variabilin demonstrated IC50 values of 6.9 µM and 7.9 µM for human synovial sPLA2 and U937 cell cPLA2, respectively [2]. In contrast, ircinin inhibited Naja naja venom, human synovial recombinant, bee venom, and zymosan-injected rat air pouch PLA2 with IC50 values in the micromolar range, but its activity against cPLA2 is not characterized as a dual profile [3]. This dual inhibition is a class-level differentiation, as most marine PLA2 inhibitors are selective for sPLA2 only [4].

Phospholipase A2 Anti-inflammatory Eicosanoid

Selectivity Profile: Lack of COX/LOX Inhibition Distinguishes Variabilin from Broad-Spectrum Anti-Inflammatory Agents

Variabilin's anti-inflammatory mechanism is mediated upstream of arachidonic acid release, as evidenced by its lack of direct inhibition of downstream eicosanoid-synthesizing enzymes. In cell-free assays, Variabilin had no effect on 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), or cyclooxygenase-2 (COX-2) activities [1]. This contrasts with many common anti-inflammatory agents (e.g., NSAIDs) that directly inhibit COX enzymes. Furthermore, in vivo, Variabilin suppressed mouse ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA) but failed to inhibit edema induced by arachidonic acid [2], confirming its action is prior to arachidonic acid metabolism. This selectivity profile is not shared by all furanosesterterpenes; for instance, the structurally related deguelin suppresses COX-2 expression [3].

Selectivity COX LOX PLA2

In Vivo Anti-Inflammatory Efficacy: Oral Activity of Variabilin

Variabilin demonstrates significant anti-inflammatory activity following oral administration in mouse models, a critical differentiator for compounds intended for systemic applications. In the carrageenan-induced mouse paw edema model, oral administration of Variabilin at 30 mg/kg and 45 mg/kg produced significant inhibition of edema [1]. Furthermore, in the mouse air pouch model, Variabilin (0.01–1.0 µmol/pouch) exerted marked inhibition on PGE2 and leukotriene B4 levels in exudates, with ID50 values of approximately 0.028–0.029 µmol/pouch, without affecting cell migration [2]. While other furanosesterterpenes like ircinin also show in vivo activity, direct quantitative comparisons of oral efficacy across compounds are limited; Variabilin's oral activity is specifically quantified in a standard model.

In vivo Anti-inflammatory Oral bioavailability

Cytotoxic Activity and Formulation-Dependent Potency: Variabilin vs. Var-SLN

Variabilin exhibits moderate cytotoxic activity against cancer cell lines, but its inherent instability limits its direct application. Encapsulation into solid lipid nanoparticles (Var-SLN) dramatically enhances potency, providing a formulation-dependent differentiation. Against the PC-3 prostate cancer cell line, free Variabilin showed an IC50 of 87.74 µM, whereas Var-SLN achieved an IC50 of 8.94 µM, representing an approximately 10-fold improvement in potency [1]. Against MCF-7 breast cancer cells, IC50 values were 34.8 µM for free Variabilin, 38.1 µM for Var-SLN, and 33.6 µM for the reference compound Ceramide [2]. This data indicates that Variabilin's utility in oncology research is highly dependent on formulation, with SLN encapsulation providing a significant enhancement in activity, a consideration not applicable to more stable synthetic analogs.

Cytotoxicity Cancer Nanoparticle Formulation

Validated Application Scenarios for Variabilin (CAS 51847-87-1) Based on Quantitative Evidence


Mechanistic Studies of Dual sPLA2/cPLA2 Inhibition in Inflammatory Signaling

Variabilin is the compound of choice for research requiring simultaneous inhibition of both secretory and cytosolic PLA2 enzymes. Its balanced IC50 values (6.9 µM for sPLA2, 7.9 µM for cPLA2) [1] enable studies where both pathways must be blocked, a scenario where most marine PLA2 inhibitors (which are sPLA2-selective) would fail [2]. This is particularly relevant in models of neutrophil function, where Variabilin inhibits degranulation and superoxide generation without affecting COX or LOX [3].

In Vivo Inflammation Models Requiring Oral Administration

For in vivo studies involving systemic inflammation (e.g., carrageenan-induced paw edema or zymosan-induced air pouch models), Variabilin is validated for oral dosing at 30-45 mg/kg [1]. Its quantified ID50 of ~0.028 µmol/pouch for eicosanoid suppression [2] provides a defined efficacy benchmark, enabling dose-response comparisons. This is a key differentiator from analogs lacking documented oral bioavailability.

Cancer Cell Line Screening with Formulation Consideration

Variabilin serves as a useful comparator in cytotoxicity screens, particularly when evaluating formulation technologies. The 10-fold potency difference between free Variabilin (PC-3 IC50: 87.74 µM) and SLN-encapsulated Variabilin (IC50: 8.94 µM) [1] makes it an ideal model compound for studying the impact of nanoformulation on natural product efficacy and stability. It is less suitable as a direct, high-potency cytotoxic agent without formulation.

Natural Product Stability and Autooxidation Studies

Variabilin's documented autooxidation via singlet oxygen production, mediated by its tetronic acid moiety [1], makes it a relevant standard for investigating the stability challenges of furanosesterterpenes. This property is a practical procurement consideration; users requiring a stable analog for long-term assays may need to consider synthetic derivatives or alternative compounds, but Variabilin itself is the authentic natural product for baseline comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Variabilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.